Dehydro nimodipine

Beschreibung

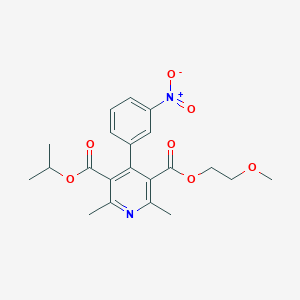

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUCKCPGPCJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85677-93-6 | |

| Record name | Dehydro nimodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRO NIMODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetic Profile of Dehydro Nimodipine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimodipine, a dihydropyridine calcium channel blocker, is a critical therapeutic agent for the improvement of neurological outcomes in patients with subarachn's arachnoid hemorrhage (SAH). Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A pivotal step in the biotransformation of nimodipine is its dehydrogenation to dehydro nimodipine. This guide provides a detailed exploration of the pharmacokinetics of dehydro nimodipine, offering insights into its formation, disposition, and analytical quantification. While extensive data is available for the parent drug, nimodipine, this document consolidates the current understanding of its primary metabolite, dehydro nimodipine, to support further research and drug development efforts.

The Metabolic Genesis of Dehydro Nimodipine

Nimodipine undergoes extensive first-pass metabolism in the liver, with less than 1% of the drug being excreted unchanged in the urine.[1][2] The primary metabolic pathway responsible for the formation of dehydro nimodipine is the dehydrogenation of the dihydropyridine ring of nimodipine.[3] This critical biotransformation is primarily mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5.[2][4]

The metabolic conversion of nimodipine to dehydro nimodipine is a rapid and significant event in the drug's disposition. Both nimodipine and its metabolites begin to appear in circulation within 10-15 minutes of oral ingestion.[5]

Figure 1: Metabolic conversion of nimodipine to dehydro nimodipine.

Pharmacokinetic Properties of Dehydro Nimodipine: An Overview

While the pharmacokinetics of nimodipine are well-documented, specific quantitative data for dehydro nimodipine are less abundant in the literature. The following sections summarize the available information on the absorption, distribution, metabolism, and excretion of this principal metabolite.

Formation and Absorption

Dehydro nimodipine is not administered directly but is formed in vivo following the administration of nimodipine. After oral administration of nimodipine, both the parent drug and its metabolites, including dehydro nimodipine, appear in the plasma within 10 to 15 minutes.[5] The peak plasma concentration of nimodipine is typically reached within one hour.[1]

Distribution

Specific details regarding the volume of distribution and protein binding of dehydro nimodipine are not extensively reported. However, given that nimodipine is highly protein-bound (>95%), it is plausible that its metabolites may also exhibit some degree of protein binding.[4] The lipophilic nature of nimodipine allows it to cross the blood-brain barrier, though it is unclear to what extent dehydro nimodipine shares this characteristic.[6]

Metabolism and Elimination

Pharmacological Activity

A crucial aspect of the pharmacokinetic profile of any metabolite is its pharmacological activity. Multiple sources consistently report that the metabolites of nimodipine, including dehydro nimodipine, are either inactive or possess considerably less pharmacological activity than the parent compound.[7] This suggests that the therapeutic effects of nimodipine administration are primarily attributable to the parent drug itself.

Analytical Methodologies for Quantification

The accurate quantification of dehydro nimodipine in biological matrices is essential for detailed pharmacokinetic studies. Several analytical methods have been developed for the determination of nimodipine, and some of these can be adapted or are capable of simultaneously measuring its metabolites.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[8]

Experimental Protocol: A General Approach for HPLC-MS/MS Analysis

-

Sample Preparation:

-

Obtain plasma samples from subjects administered with nimodipine.

-

Perform a liquid-liquid extraction to isolate nimodipine and its metabolites. A common extraction solvent mixture is hexane-ethyl acetate (1:1 v/v).[8]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Figure 2: A generalized workflow for the HPLC-MS/MS analysis of nimodipine and its metabolites.

Summary of Key Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of nimodipine, which provides context for the formation and disposition of dehydro nimodipine. Specific parameters for dehydro nimodipine are largely unavailable and represent a key area for future research.

| Parameter | Nimodipine | Dehydro Nimodipine |

| Bioavailability | ~5-15%[1] | Not Applicable (Metabolite) |

| Time to Peak (Tmax) | ~1 hour[1] | Not Reported |

| Protein Binding | >95%[4] | Not Reported |

| Metabolism | Extensively hepatic via CYP3A4/5[2][4] | Further metabolized |

| Elimination Half-life | 1-2 hours (initial), 8-9 hours (terminal)[4] | Not Reported |

| Excretion | Almost exclusively as metabolites in urine and feces[1] | Excreted as part of the metabolite profile |

Conclusion and Future Directions

Dehydro nimodipine is the principal metabolite of nimodipine, formed rapidly via CYP3A4/5-mediated dehydrogenation. While it is generally considered pharmacologically inactive, a comprehensive understanding of its own pharmacokinetic profile is currently limited by a lack of specific data. Future research should focus on developing and applying validated bioanalytical methods to simultaneously quantify nimodipine and dehydro nimodipine in clinical and preclinical studies. Such studies would provide valuable data on the half-life, volume of distribution, and clearance of dehydro nimodipine, leading to a more complete picture of nimodipine's disposition and its potential, if any, contribution to the overall pharmacological and toxicological profile of the parent drug. This knowledge will be invaluable for optimizing therapeutic strategies and for the development of future cerebrovascular agents.

References

-

do Nascimento, D. F., & de Moraes, M. E. (2010). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Brazilian Journal of Pharmaceutical Sciences, 46(4), 665-677. Available from: [Link]

-

Vinge, E., Andersson, K. E., Brandt, L., Ljunggren, B., Nilsson, L. G., & Rosén, I. (1986). Pharmacokinetics of nimodipine in patients with aneurysmal subarachnoid haemorrhage. European journal of clinical pharmacology, 30(4), 421–425. Available from: [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2020). Nimodipine Pharmacokinetic Variability in Various Patient Populations. Clinical drug investigation, 40(11), 1029–1043. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2023). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-10. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4497, Nimodipine. Retrieved January 31, 2026 from [Link].

-

El-Zaher, A. A., Elkady, E. F., & El-Khabiry, E. (2016). Contribution of both olfactory and systemic pathways for brain targeting of nimodipine-loaded lipo-pluronics micelles: in vitro characterization and in vivo biodistribution study after intranasal and intravenous delivery. Drug delivery, 23(9), 3466–3475. Available from: [Link]

-

Soppi, E., Lehtonen, L., & Tuominen, J. (2012). Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study (ASH-1 study). Frontiers in neurology, 3, 18. Available from: [Link]

-

ResearchGate. (n.d.). Nimodipine pharmacokinetic parameters. Retrieved January 31, 2026, from [Link]

-

Korte, N., Dreier, J. P., & Kaker, M. (2025). Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation. Frontiers in Pharmacology, 16, 1369345. Available from: [Link]

-

Zhang, Z. Y., Wu, L., Wang, J. N., & Chen, Y. (2009). Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. Yao xue xue bao = Acta pharmaceutica Sinica, 44(7), 780–784. Available from: [Link]

-

Tate, J. A., & Zito, P. M. (2024). Nimodipine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2024). Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study (ASH-1 study). Frontiers in Neurology, 14. Available from: [Link]

-

Deranged Physiology. (2017, November 8). Evidence for the use of nimodipine in SAH. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Common biotransformation reactions of nimodipine. Retrieved January 31, 2026, from [Link]

-

Washington University School of Medicine. (n.d.). Nimodipine pharmacokinetics after intraventricular injection of sustained-release nimodipine for subarachnoid hemorrhage. Retrieved January 31, 2026, from [Link]

-

Bonfiglio, F., et al. (2023). Genetic dissection of stool frequency implicates vitamin B1 metabolism and other actionable pathways in the modulation of gut motility. Gut, 72(7), 1285-1296. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). NDA 203340S011. Retrieved January 31, 2026, from [Link]

-

Lippincott NursingCenter. (2022). Nimodipine in Clinical Practice. Journal of Neuroscience Nursing, 54(1), 18-22. Available from: [Link]

-

Horyn, M., et al. (2025). SPECTROPHOTOMETRIC DETERMINATION OF NIMODIPINE, NITRENDIPINE, LACIDIPINE IN TABLETS VIA DERIVATIZATION WITH PARA. ScienceRise: Pharmaceutical Science, (1(53)), 23-30. Available from: [Link]

-

Kazda, S., Garthoff, B., Krause, H. P., & Schlossmann, K. (1982). Pharmacology of nimodipine, a calcium antagonist with preferential cerebrovascular activity. Acta neurochirurgica, 63(1-4), 259–265. Available from: [Link]

-

Drugs.com. (2025, April 21). Nimodipine Dosage. Retrieved January 31, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An L-type calcium channel blocker nimodipine exerts anti-fibrotic effects by attenuating TGF-β1 induced calcium response in an in vitro model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Note: A Robust Gas Chromatography Method for the Detection of Dehydro-Nimodipine

Abstract

Nimodipine, a dihydropyridine calcium channel blocker, is susceptible to degradation, particularly through oxidation, which leads to the formation of its pyridine analogue, dehydro-nimodipine. The presence of this and other related substances is a critical quality attribute in pharmaceutical manufacturing and stability studies. Direct analysis of nimodipine by gas chromatography (GC) is hampered by its thermal lability, leading to inconsistent results and inaccurate quantification due to on-column or in-injector degradation.[1][2] This application note details a robust and reliable GC method for the quantification of dehydro-nimodipine. The protocol circumvents the issue of nimodipine's thermal instability by employing a pre-column chemical oxidation step, converting nimodipine to the more thermally stable dehydro-nimodipine. This allows for accurate and reproducible analysis using a gas chromatograph equipped with an electron-capture detector (GC-ECD).

Introduction: The Rationale for an Indirect GC Approach

Nimodipine is a critical therapeutic agent for the treatment of cerebral vasospasm.[3] Its 1,4-dihydropyridine structure, however, is prone to aromatization to form the pyridine derivative, dehydro-nimodipine. This conversion can occur during synthesis, storage, or even in vivo as a metabolic process. Monitoring the levels of dehydro-nimodipine is therefore essential for ensuring the purity, stability, and safety of nimodipine-containing drug products.

While High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of nimodipine and its degradation products, Gas Chromatography offers advantages in terms of resolution and sensitivity, especially when coupled with an electron-capture detector (ECD). The primary challenge with GC analysis of nimodipine is its tendency to degrade at the high temperatures of the GC inlet and column.[1][2] This thermal degradation leads to the formation of dehydro-nimodipine in-situ, making it impossible to distinguish between the dehydro-nimodipine originally present in the sample and that formed during the analysis.

To overcome this, the presented method utilizes a controlled chemical oxidation to convert all nimodipine in the sample to its dehydro form prior to injection. This approach ensures that the measured dehydro-nimodipine concentration accurately reflects the total amount of nimodipine and its oxidized degradant. The subsequent GC analysis of the thermally stable dehydro-nimodipine allows for reliable and accurate quantification.

Principle of the Method

The core of this analytical method is a two-step process:

-

Sample Preparation and Derivatization: The sample containing nimodipine and/or dehydro-nimodipine is first extracted. Subsequently, the extract is treated with an oxidizing agent to quantitatively convert any nimodipine present into dehydro-nimodipine.

-

Gas Chromatographic Analysis: The derivatized sample, now containing only the dehydro-nimodipine analyte of interest, is injected into the GC system. The dehydro-nimodipine is separated from other components on a suitable capillary column and detected by a highly sensitive electron-capture detector.

This workflow is depicted in the diagram below:

Caption: Figure 1. Analytical Workflow for Dehydro-Nimodipine Detection.

Experimental Protocol

Materials and Reagents

-

Nimodipine Reference Standard (USP or equivalent)

-

Dehydro-nimodipine Reference Standard[4]

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Methanol, HPLC grade

-

Toluene, HPLC grade

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas, high purity

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and parameters for the GC-ECD analysis.

| Parameter | Specification |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Detector | Electron Capture Detector (ECD) |

| Column | Phenyl Methyl Siloxane (e.g., OV-17), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |

| Injector | Split/Splitless, operated in Splitless mode |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial: 200 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min |

| Carrier Gas | Helium or Nitrogen, at a constant flow of 1.0 mL/min |

| Makeup Gas | Nitrogen, at a flow rate of 25 mL/min |

| Injection Volume | 1 µL |

Preparation of Standard Solutions

-

Dehydro-nimodipine Stock Standard (100 µg/mL): Accurately weigh 10 mg of dehydro-nimodipine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard with toluene to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation and Derivatization Protocol

-

Sample Weighing: Accurately weigh a portion of the sample (e.g., powdered tablets or bulk drug) equivalent to approximately 10 mg of nimodipine into a 50 mL screw-cap tube.

-

Extraction: Add 20 mL of methanol to the tube and sonicate for 15 minutes to dissolve the nimodipine. Centrifuge at 3000 rpm for 10 minutes.

-

Oxidation: Transfer 1 mL of the clear supernatant to a 10 mL glass vial. Add 1 mL of 0.1 M HCl followed by 100 µL of 1 M sodium nitrite solution. Vortex for 30 seconds. The reaction is complete when a faint yellow color persists.

-

Neutralization and Extraction: Neutralize the reaction mixture by adding 2 mL of 5% (w/v) sodium bicarbonate solution. Add 5 mL of toluene and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper toluene layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject 1 µL of the final toluene extract into the GC-ECD system.

Method Validation and System Suitability

For the method to be considered trustworthy, it must be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of dehydro-nimodipine in a blank sample. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

System Suitability: Before sample analysis, inject a mid-range calibration standard five times. The RSD for the peak area should be ≤ 2.0%.

Results and Discussion

The described method provides a reliable means to quantify dehydro-nimodipine, a critical degradation product of nimodipine. The derivatization step is essential for the successful application of gas chromatography to this analysis, as it overcomes the inherent thermal instability of the parent compound.[1] The use of an OV-17 or similar mid-polarity column allows for good chromatographic separation of the dehydro-nimodipine from potential impurities. The electron-capture detector offers excellent sensitivity for the halogenated and nitro-group containing structure of the analyte.

The logical relationship between nimodipine, its degradation, and the analytical approach is summarized below:

Caption: Figure 2. Rationale for Indirect GC Analysis of Nimodipine.

Conclusion

The gas chromatographic method detailed in this application note provides a robust and sensitive tool for the determination of dehydro-nimodipine in pharmaceutical samples. By incorporating a pre-analytical oxidation step, the issue of nimodipine's thermal degradation is effectively circumvented, leading to accurate and reproducible results. This method is suitable for quality control, stability testing, and research applications where the presence of this critical degradation product must be monitored.

References

-

Title: Gas and liquid chromatographic analyses of nimodipine calcium antagonist in blood plasma and cerebrospinal fluid Source: PubMed URL: [Link]

- Title: Stable nimodipine parenteral formulation Source: Google Patents URL

-

Title: Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments Source: Frontiers in Chemistry URL: [Link]

-

Title: Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics Source: Semantic Scholar URL: [Link]

-

Title: NIMODIPINE - ChemBK Source: ChemBK URL: [Link]

- Title: Preparation method of nimodipine impurity Source: Google Patents URL

-

Title: Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a vali Source: BrJAC URL: [Link]

-

Title: Nimodipine | C21H26N2O7 Source: PubChem - NIH URL: [Link]

-

Title: Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method Source: PubMed URL: [Link]

-

Title: An alumina-modified glassy carbon electrode: a robust platform for accurate nimodipine detection in pharmaceutical applications Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Compound 529928: Dehydro nimodipine Source: Data.gov URL: [Link]

-

Title: Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method. Source: Semantic Scholar URL: [Link]

-

Title: Determination of nimodipine by gas chromatography using electron-capture detection Source: PubMed URL: [Link]

Sources

- 1. Gas and liquid chromatographic analyses of nimodipine calcium antagonist in blood plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]

- 3. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. catalog.data.gov [catalog.data.gov]

Application Note: Quantification of Dehydro Nimodipine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated methodology for the quantification of dehydro nimodipine, the principal active metabolite of nimodipine, in biological matrices such as plasma and cerebrospinal fluid (CSF). This document provides in-depth protocols for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative scientific principles and regulatory guidelines.

Introduction: The Significance of Quantifying Dehydro Nimodipine

Nimodipine, a dihydropyridine calcium channel blocker, is a critical therapeutic agent for the prevention of cerebral vasospasm following subarachnoid hemorrhage.[1] Its clinical efficacy is intrinsically linked to its metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This metabolic process predominantly involves the dehydrogenation of the dihydropyridine ring to form dehydro nimodipine, a major and pharmacologically active metabolite.[4]

The quantification of dehydro nimodipine is paramount for a comprehensive understanding of nimodipine's pharmacokinetics and pharmacodynamics. Monitoring the levels of this metabolite provides crucial insights into:

-

Metabolic Phenotyping: Assessing the activity of CYP3A4 in patients, which can vary significantly due to genetic polymorphisms and drug-drug interactions.[5]

-

Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens to ensure therapeutic concentrations of both the parent drug and its active metabolite are maintained.

-

Bioequivalence and Pharmacokinetic Studies: Establishing the relationship between the administered dose of nimodipine and the systemic exposure to its active metabolite.

This application note provides the foundational protocols and scientific rationale for the accurate and precise quantification of dehydro nimodipine in biological samples.

The Scientific Foundation: Physicochemical Properties and Analytical Strategy

A successful bioanalytical method is built upon a thorough understanding of the analyte's physicochemical properties. Nimodipine is a lipophilic compound with a logP of approximately 3.41 and a pKa of 5.41, indicating it is a weakly basic compound.[6] These properties dictate the choice of extraction and chromatographic techniques. Dehydro nimodipine, being structurally similar, is also expected to be lipophilic, making it suitable for reverse-phase chromatography and extraction into organic solvents.

Our strategy employs LC-MS/MS for its superior sensitivity and selectivity, which is essential for detecting the low concentrations of nimodipine and its metabolites often found in biological fluids.[7]

Metabolic Pathway of Nimodipine to Dehydro Nimodipine

The primary metabolic transformation of nimodipine is an oxidation reaction catalyzed by CYP3A4, resulting in the aromatization of the dihydropyridine ring to a pyridine ring, forming dehydro nimodipine.

Caption: Metabolic conversion of nimodipine.

Sample Preparation: Isolating Dehydro Nimodipine from Complex Matrices

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample for analysis. We present two validated methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic and effective method for extracting lipophilic compounds like dehydro nimodipine from aqueous matrices. The choice of an appropriate organic solvent is critical for achieving high recovery.

Rationale: A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) provides a good balance for extracting nimodipine and its metabolites while minimizing the extraction of highly polar interfering substances.[8]

Step-by-Step LLE Protocol:

-

Sample Aliquoting: Pipette 200 µL of plasma or CSF into a clean microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled dehydro nimodipine or a structurally similar compound like nitrendipine) to each sample, vortex briefly.

-

Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., hexane:ethyl acetate, 1:1 v/v).

-

Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve the analyte.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE offers a more automated and often cleaner extraction compared to LLE. A reverse-phase SPE cartridge is ideal for retaining lipophilic compounds like dehydro nimodipine.

Rationale: The use of a polymeric reversed-phase sorbent allows for strong retention of nimodipine and its metabolites from the aqueous biological matrix. The subsequent wash steps are optimized to remove polar and some non-polar interferences, followed by elution with a strong organic solvent.

Step-by-Step SPE Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample (200 µL of plasma/CSF diluted with 200 µL of 4% phosphoric acid) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. Follow with a wash of 1 mL of 20% methanol in water to remove less retained interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Caption: Sample preparation workflows.

LC-MS/MS Analysis: The Gold Standard for Quantification

The selectivity and sensitivity of tandem mass spectrometry make it the ideal technique for the quantification of dehydro nimodipine in complex biological matrices.

Chromatographic Conditions

A C18 reverse-phase column is recommended for the separation of dehydro nimodipine and the internal standard from endogenous matrix components.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Rationale: The nitrogen-containing pyridine ring of dehydro nimodipine is readily protonated in the ESI source, leading to a strong signal in positive ion mode. MRM allows for the specific detection of the transition from a precursor ion to a product ion, minimizing background noise.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Dehydro Nimodipine and Nimodipine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nimodipine | 419.2 | 343.0 | User Optimized |

| Dehydro Nimodipine | 417.2 | To be determined | User Optimized |

| Internal Standard | User Defined | User Defined | User Optimized |

Note: The exact MRM transition for dehydro nimodipine should be determined by infusing a standard solution of the compound and optimizing the precursor and product ions. The dehydrogenation results in a loss of 2 Da from the parent nimodipine.

Method Validation: Ensuring Data Integrity and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[9][10]

Key Validation Parameters

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Sensitivity: The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Representative Validation Summary

The following table provides an example of the expected performance characteristics of a validated method for dehydro nimodipine.

| Validation Parameter | Acceptance Criteria (FDA) | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |

| Accuracy (at LLOQ) | Within ±20% of nominal value | Within ±15% |

| Accuracy (QC Low, Mid, High) | Within ±15% of nominal value | Within ±10% |

| Precision (at LLOQ) | ≤ 20% RSD | < 15% |

| Precision (QC Low, Mid, High) | ≤ 15% RSD | < 10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable under tested conditions |

Conclusion: A Framework for Confident Quantification

This application note provides a comprehensive and scientifically grounded framework for the quantification of dehydro nimodipine in biological samples. By understanding the underlying principles of the analytical methodology and adhering to the detailed protocols, researchers can generate high-quality, reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The provided protocols are a starting point and should be fully validated in the end-user's laboratory to ensure compliance with all relevant regulatory standards.

References

-

U.S. Food and Drug Administration. (2024). Draft Guidance on Nimodipine. Retrieved from [Link]

- Qin, F., Ma, Y., Wang, Y., Chen, L., Wang, D., & Li, F. (2008). Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 557-62.

- Contin, M., et al. (2016). Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage.

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Nimodipine. StatPearls. Retrieved from [Link]

- AlSheyyab, R. Y., et al. (2019). Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science, 9(09), 030-037.

-

Drugs.com. (2025). Nimodipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

- Do Nascimento, D. F., & De Moraes, M. E. (2010). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Brazilian Journal of Pharmaceutical Sciences, 46(4), 665-677.

-

Wikipedia. (n.d.). Nimodipine. Retrieved from [Link]

-

PubMed. (2019). Mass spectrometry-based method for quantification of nimodipine and glutamate in cerebrospinal fluid. Pilot study with patients after aneurysmal subarachnoid haemorrhage. Retrieved from [Link]

-

ResearchGate. (2016). MRM chromatograms for nimodipine and the IS resulting from analysis of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Common biotransformation reactions of nimodipine. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2025). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Retrieved from [Link]

-

StatPearls. (2024). Nimodipine. Retrieved from [Link]

-

Kong, X., et al. (2023). Mechanism of nimodipine on cyclosporine metabolism in HLMs. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- De Luca, M., et al. (2014). Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method.

-

medRxiv. (2024). Nimodipine-Associated Standard Dose Reductions and Neurologic Outcomes After Aneurysmal Subarachnoid Hemorrhage. Retrieved from [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2024). Analytical Method Development and Validation of Nimodipine by UV- Spectroscopy. Retrieved from [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. (2026). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NIMODIPINE: REVIEW. Retrieved from [Link]

- Wang, X. N., et al. (2016). HPLC determination of Nimodipine in plasma with an improved sample refining method and its application in pharmacokinetic studies. Journal of Chinese Pharmaceutical Sciences, 25(4), 275-283.

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. technologynetworks.com [technologynetworks.com]

- 8. scielo.br [scielo.br]

- 9. Bioanalytics of nimodipine--an overview of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Executive Summary & Biological Rationale

Application Note: Dehydro Nimodipine in In Vitro Pharmacokinetics and Toxicology

Dehydro nimodipine (Pyridine-nimodipine) is the primary aromatized metabolite of the cerebroselective calcium channel blocker, Nimodipine. In cell culture and drug development, it serves two critical functions:

-

Pharmacological Negative Control: Nimodipine belongs to the 1,4-dihydropyridine (DHP) class.[1][2][3][4] The pharmacological activity of this class at L-type voltage-gated calcium channels (

) is strictly dependent on the "pucker" of the dihydropyridine ring. Dehydro nimodipine possesses a planar pyridine ring, rendering it pharmacologically inert or possessing negligible affinity for the DHP binding site. It is therefore the "Gold Standard" negative control to validate that observed cellular effects are specifically due to calcium channel blockade and not off-target toxicity. -

Metabolic Stability Standard: As the primary product of CYP3A4-mediated oxidation, it is used to quantify the intrinsic clearance (

) of Nimodipine in hepatocyte stability assays.

Physicochemical Properties & Handling

Critical Note on Light Sensitivity: While Nimodipine is notoriously photolabile (degrading rapidly under UV/VIS light into Dehydro nimodipine), the metabolite itself is thermodynamically more stable. However, to maintain experimental rigor and prevent secondary degradation, all workflows should be conducted under yellow light (sodium vapor) or low-light conditions.

| Property | Specification | Application Note |

| Molecular Weight | ~416.4 g/mol | Slightly lower than parent due to loss of 2H. |

| Solubility (DMSO) | > 20 mM | Preferred solvent. Stock solutions (10 mM) are stable at -20°C for 3 months. |

| Solubility (Water) | Negligible | Do not attempt direct aqueous dissolution. Predissolve in DMSO. |

| Cell Culture Max DMSO | 0.1% - 0.5% | Ensure final DMSO concentration matches in both Vehicle and Drug treatment groups. |

Application 1: Negative Control in Calcium Flux Assays

Objective: To demonstrate that a cellular response (e.g., vasorelaxation, neuronal survival) is specifically mediated by L-type calcium channel inhibition.

Mechanism:

-

Nimodipine (Parent): Binds to the

subunit of L-type channels -

Dehydro Nimodipine (Metabolite): Planar structure prevents binding

Experimental Workflow (Graphviz)

Caption: Workflow for comparative calcium flux assay differentiating active drug (Nimodipine) from inactive metabolite (Dehydro Nimodipine).

Detailed Protocol

-

Cell Seeding: Seed SH-SY5Y (neuronal) or A7r5 (vascular smooth muscle) cells in black-walled 96-well plates (20,000 cells/well). Incubate 24h.

-

Dye Loading: Aspirate media. Wash 1x with HBSS. Add 100 µL Fluo-4 AM (2 µM) in HBSS. Incubate 30 min at 37°C, protected from light.

-

Compound Preparation:

-

Prepare 10 mM stocks of Nimodipine and Dehydro nimodipine in DMSO.

-

Dilute to 2x working concentration (e.g., 20 µM) in HBSS. Final assay concentration will be 10 µM.

-

Control: Prepare 0.2% DMSO in HBSS (Vehicle).

-

-

Baseline & Treatment:

-

Wash cells 2x with HBSS to remove extracellular dye. Add 50 µL HBSS.

-

Add 50 µL of 2x Compound solutions (Nimodipine, Dehydro, or Vehicle).

-

Incubate 15 minutes at Room Temperature (dark).

-

-

Stimulation & Measurement:

-

Place plate in kinetic fluorescent plate reader (Ex/Em: 494/506 nm).

-

Record baseline for 10 seconds.

-

Inject 20 µL of KCl stimulation buffer (Final concentration 60 mM KCl) to depolarize membrane and open VOCCs.

-

Record fluorescence for 120 seconds.

-

-

Data Analysis:

-

Nimodipine: Should show significant suppression of the fluorescence spike (Peak

F/F0 reduced). -

Dehydro Nimodipine: Should show a fluorescence spike identical or nearly identical to the Vehicle control.

-

Application 2: CYP3A4 Metabolic Stability Assay

Objective: Use Dehydro nimodipine as an analytical standard to confirm the metabolic pathway of Nimodipine in hepatocytes.

Rationale: Nimodipine is a high-clearance drug metabolized almost exclusively by CYP3A4/5. The appearance of Dehydro nimodipine in the supernatant correlates inversely with Nimodipine disappearance.

Metabolic Pathway Diagram (Graphviz)

Caption: Hepatic biotransformation pathway of Nimodipine mediated by CYP3A4.[5][6]

Protocol: Hepatocyte Stability Assay

-

System: Cryopreserved human hepatocytes or HepaRG cells (differentiated).

-

Incubation:

-

Thaw hepatocytes and resuspend in Krebs-Henseleit Buffer (pH 7.4).

-

Pre-incubate cells (1 x 10^6 cells/mL) for 5 min at 37°C.

-

Initiate reaction by adding Nimodipine (Final conc: 1 µM).

-

-

Sampling:

-

At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

-

Quantification (LC-MS/MS):

-

Centrifuge samples (4000g, 20 min) to pellet protein.

-

Inject supernatant.

-

Monitor Transitions:

-

Nimodipine: m/z 419.2

343.1 -

Dehydro Nimodipine: m/z 417.2

341.1 (Note the -2 Da mass shift).

-

-

-

Validation:

-

The assay is valid if Dehydro nimodipine formation is linear with time initially and inhibited by Ketoconazole (a specific CYP3A4 inhibitor).

-

References

-

Mayer, D., et al. (1987). "Pharmacokinetics of nimodipine." Nimodipine.[1][2][3][4][6][7][8][9][10][11][12] Pharmacological and Clinical Properties.[1][2][3][4][6][7][10][11][13] Schattauer, Stuttgart.

-

Motley, C., et al. (2020). "Nimodipine Pharmacokinetic Variability in Various Patient Populations." Neurocritical Care.

-

Grundy, J.S., et al. (1997). "Dihydropyridine calcium channel blockers: P-glycoprotein interactions and cytotoxicity in MDCK cells." Pharmaceutical Research.[7]

-

FDA Label (2022). "Nimodipine (Nymalize) Prescribing Information." U.S. Food and Drug Administration.[2]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Pharmacology of nimodipine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of nimodipine on ocular blood flow and colour contrast sensitivity in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of nimodipine on ocular blood flow and colour contrast sensitivity in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectroscopic Profiling of Dehydro Nimodipine

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the stability profiling and quality control of Nimodipine.[1] It details the spectroscopic identification of Dehydro nimodipine (Nimodipine Impurity A), the primary oxidative degradation product.[1]

A Stability-Indicating Protocol for Nimodipine Impurity A

H-NMR, LC-MS/MS Subject: Dehydro nimodipine (Nimodipine Related Compound A)[2]Executive Summary

Dehydro nimodipine (CAS: 85677-93-6) is the pyridine analogue of the calcium channel blocker Nimodipine.[1][3] It represents the primary oxidative degradation product, formed readily upon exposure to UV-VIS light (photolysis) or oxidative stress.[1]

From a pharmacological perspective, the transformation from the 1,4-dihydropyridine (DHP) structure to the pyridine ring results in a complete loss of calcium channel blocking activity and potential toxicity.[2] Therefore, quantifying this impurity is a critical Critical Quality Attribute (CQA) in drug development.

Key Spectroscopic Signatures:

-

Mass Spectrometry: A mass shift of -2 Da (

) relative to the parent drug.[1] -

UV-Vis: The disappearance of the characteristic DHP absorption band at ~350 nm .[1]

-

NMR: The loss of the C4-methine proton (

ppm) and the N-H proton.[1]

Chemical Identity & Mechanism

The degradation mechanism involves the aromatization of the 1,4-dihydropyridine ring into a pyridine ring.[1] This process is driven by the abstraction of the proton at C4 and the hydrogen from the nitrogen atom, establishing a fully conjugated aromatic system.[1]

| Feature | Nimodipine (Parent) | Dehydro Nimodipine (Impurity A) |

| Structure Type | 1,4-Dihydropyridine (DHP) | Pyridine Derivative |

| Formula | ||

| Mol.[4][5] Weight | 418.44 g/mol | 416.42 g/mol |

| Pharmacopoeia | Nimodipine | BP Impurity A / USP Related Compound A |

| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol (Lower solubility in water) |

Degradation Pathway Diagram

Figure 1: The oxidative aromatization pathway of Nimodipine to Dehydro nimodipine.

Experimental Protocols

Protocol A: Controlled Generation (Photolytic Stress)

To validate analytical methods, you must often generate the impurity in situ if a standard is unavailable.[1]

-

Preparation: Prepare a 1 mg/mL solution of Nimodipine in Methanol.

-

Exposure: Transfer the solution to a quartz cuvette (transparent to UV).

-

Irradiation: Expose the sample to a UV source (Xenon arc lamp or standard ICH Q1B photostability chamber) for 4–6 hours.

-

Verification: Analyze an aliquot every 60 minutes using UV-Vis (Protocol B) to observe the spectral shift.

Protocol B: UV-Vis Spectroscopic Analysis

The most rapid method for distinguishing the parent DHP from the pyridine impurity is UV-Vis spectroscopy.[1]

Data Interpretation:

Protocol C: LC-MS/MS Profiling

Mass spectrometry provides the definitive confirmation of the molecular weight change (-2 Da).[1]

Chromatographic Conditions:

-

Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax),

mm, 5 -

Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Formate (10mM, pH 3.[1]5) [60:40 v/v].[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 235 nm (isobestic point) and MS-ESI (+).[1]

MS Parameters (ESI Positive Mode):

Results Summary:

| Compound | Precursor Ion

Protocol D: H-NMR Structural Characterization

NMR is required for structural elucidation to prove the loss of the specific protons associated with the DHP ring.[1]

Spectral Comparison Table:

| Proton Assignment | Nimodipine (DHP) | Dehydro Nimodipine (Pyridine) | Mechanistic Insight |

| NH (Ring Nitrogen) | ~5.0 - 8.0 (Broad Singlet) | Absent | Aromatization removes the amine proton. |

| C4-H (Methine) | ~5.0 (Singlet) | Absent | Oxidation creates a fully substituted aromatic C4.[1] |

| C2, C6 - Methyls | ~2.3 (Singlet) | ~2.5 - 2.7 (Singlet) | Downfield shift due to aromatic ring current (deshielding). |

| Aromatic Ring (Nitrophenyl) | ~7.4 - 8.1 (Multiplet) | ~7.6 - 8.4 (Multiplet) | Shifts due to change in electronic environment of the pyridine substituent.[1] |

Integrated Analytical Workflow

This diagram illustrates the decision tree for characterizing Nimodipine stability samples.

Figure 2: Step-by-step analytical decision tree for identifying Dehydro nimodipine.

References

-

British Pharmacopoeia Commission. (2025).[1][7] Nimodipine Impurity A Reference Standard. British Pharmacopoeia.[1][7][8]

-

United States Pharmacopeia (USP). (2023).[1][8] Nimodipine Related Compound A. USP Store.

-

Barmpalexis, P., et al. (2011).[1] Developing and optimizing a validated isocratic reversed-phase high-performance liquid chromatography separation of nimodipine and impurities. Journal of Pharmaceutical and Biomedical Analysis.

-

Nirogi, R., et al. (2006).[1][9] Liquid chromatographic-electrospray tandem mass spectrometric method for the quantification of nimodipine in human plasma. Journal of Chromatography B.

-

Mielcarek, J., & Matłoka, A. (2012).[2][10] Comparison of analytical methods for investigating the photostability of 1,4-dihydropyridine derivatives. International Journal of Pharmaceutical Medicine.

Sources

- 1. lcms.cz [lcms.cz]

- 2. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. store.usp.org [store.usp.org]

- 5. GSRS [precision.fda.gov]

- 6. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. Nimodipine impurity A British Pharmacopoeia (BP) Reference Standard 85677-93-6 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: Synthesis of Dehydro Nimodipine (Nimodipine Impurity A)

Abstract & Introduction

Dehydro Nimodipine (Isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) is the primary oxidative metabolite and degradation product of the calcium channel blocker Nimodipine. In regulatory compliance (USP/EP), it is designated as Nimodipine Related Compound A or Impurity A .

While Nimodipine contains a 1,4-dihydropyridine (1,4-DHP) ring, Dehydro Nimodipine possesses a fully aromatized pyridine ring. This structural change significantly alters its pharmacological profile—rendering it inactive as a calcium channel blocker—and its physicochemical properties (UV absorption and solubility).

This guide details two validated protocols for the synthesis of Dehydro Nimodipine for use as an analytical reference standard:

-

Method A (Robust): Oxidation using Activated Manganese Dioxide (

). -

Method B (Rapid): Oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]

Chemical Basis & Mechanism

The conversion of Nimodipine to Dehydro Nimodipine is an oxidative aromatization . The driving force is the formation of the stable, aromatic pyridine system.

-

Starting Material: Nimodipine (

, MW: 418.44) -

Product: Dehydro Nimodipine (

, MW: 416.42) -

Transformation: Loss of two hydrogen atoms (one from the N-H and one from the C4-H).

Reaction Mechanism

The reaction proceeds via a single-electron transfer (SET) mechanism or direct hydride abstraction, depending on the oxidant.

-

Oxidation: The oxidant abstracts a hydride or electrons from the DHP ring.

-

Aromatization: The unstable intermediate loses a proton to form the energetic minimum: the aromatic pyridine ring.

-

Selectivity: Chemical oxidants are preferred over photodegradation because they preserve the nitro group (

) on the phenyl ring, whereas light often reduces it to a nitroso (

Figure 1: Simplified mechanistic pathway of oxidative aromatization.

Safety & Precautions

-

Light Sensitivity: Nimodipine is extremely light-sensitive. All weighing and reaction setups must be performed under amber light or in vessels wrapped in aluminum foil.

-

DDQ Handling: DDQ is toxic and generates hydrogen cyanide (HCN) if exposed to strong acids. Use in a well-ventilated fume hood.

-

Solvents: Dichloromethane (DCM) and Toluene are hazardous. DCM is a suspected carcinogen; Toluene is reprotoxic.

Experimental Protocols

Method A: Oxidation via Activated Manganese Dioxide ( )

Best for: Large scale, cost-effectiveness, and ease of workup.

Reagents:

-

Nimodipine (1.0 eq)

-

Activated Manganese Dioxide (

) (10.0 eq) -

Dichloromethane (DCM) or Chloroform (anhydrous)

Protocol:

-

Preparation: Dissolve 1.0 g (2.39 mmol) of Nimodipine in 20 mL of anhydrous DCM in a round-bottom flask wrapped in foil.

-

Addition: Add 2.08 g (23.9 mmol) of Activated

to the solution. -

Reaction: Reflux the mixture with vigorous stirring for 4–6 hours. Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The fluorescent blue spot of Nimodipine (under UV 365nm) will disappear, replaced by a dark UV-absorbing spot (Dehydro Nimodipine).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove excess

. Wash the Celite pad with DCM (3 x 10 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a yellow solid.

Method B: Oxidation via DDQ

Best for: Small scale, rapid synthesis, and high purity.

Reagents:

-

Nimodipine (1.0 eq)

-

DDQ (1.1 eq)

-

Dichloromethane (DCM) or THF

Protocol:

-

Preparation: Dissolve 100 mg (0.24 mmol) of Nimodipine in 5 mL of DCM at room temperature (protect from light).

-

Addition: Add 60 mg (0.26 mmol) of DDQ in one portion. The solution will immediately darken (charge-transfer complex).

-

Reaction: Stir at room temperature for 30–60 minutes. Reaction is typically instantaneous.

-

Workup: The byproduct (DDHQ) precipitates or remains soluble depending on concentration. Wash the organic layer with 10%

solution (2 x 5 mL) to remove DDHQ and excess DDQ. Wash with Brine (1 x 5 mL). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Purification & Characterization

Purification: Recrystallization from Ethanol/Ether is often sufficient. If high purity (>99.5%) is required for an analytical standard, use Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (80:20

60:40).

Characterization Data:

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 118–120°C.

-

Mass Spectrometry (ESI+):

417.1 -

1H-NMR (CDCl3, 400 MHz):

-

Diagnostic Change: Disappearance of the singlet at ~5.0 ppm (C4-H) and the broad singlet at ~6-8 ppm (NH) seen in Nimodipine.

-

New Signals: Aromatic protons for the pyridine ring are not applicable (fully substituted), but the phenyl ring protons shift downfield.

-

Key Peaks:

8.15 (s, 1H, Phenyl-H), 7.6–7.8 (m, 3H, Phenyl-H), 4.1 (q, 2H, Ethyl), 3.6 (t, 2H, Methoxyethyl), 2.6 (s, 6H, Pyridine-CH3).

-

Comparison of Methods

| Feature | Method A ( | Method B (DDQ) |

| Reaction Time | 4–6 Hours (Reflux) | 30–60 Minutes (RT) |

| Workup | Filtration (Simple) | Extraction (Moderate) |

| Yield | 85–90% | 90–95% |

| Cost | Low | Moderate |

| Impurity Profile | Very Clean | Risk of residual DDQ |

Visualization: Experimental Workflow

Figure 2: Decision tree and workflow for the synthesis of Dehydro Nimodipine.

References

-

European Pharmacopoeia (Ph. Eur.) . Nimodipine Monograph: Impurity A.

-

Bagley, M. C., et al. (2006).[3] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 2006(8), 1283-1288.

-

Memarian, H. R., et al. (2009). "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung B, 64(10), 1187–1192.

-

United States Pharmacopeia (USP) . Nimodipine Related Compound A.

Sources

Application Note: Dehydro Nimodipine Experimental Design in Neuroscience

This Application Note is structured as a high-level technical guide for pharmaceutical scientists and neurobiologists. It synthesizes established pharmacokinetic principles with specific experimental protocols for Dehydro nimodipine , the primary pyridine metabolite of the calcium channel blocker Nimodipine.

Executive Summary & Scientific Context

In the development of neurotherapeutics for Subarachnoid Hemorrhage (SAH) and vascular dementia, Nimodipine remains a gold-standard reference due to its high lipophilicity and blood-brain barrier (BBB) permeability. However, its primary metabolite, Dehydro nimodipine (Dehydronimodipine) , presents a critical variable in pharmacokinetic (PK) modeling and safety pharmacology.

Unlike the 1,4-dihydropyridine (DHP) parent structure, the metabolite possesses an aromatized pyridine ring. While historically classified as pharmacologically inactive regarding L-type voltage-gated calcium channel (VGCC) blockade, precise quantification of Dehydro nimodipine is essential for:

-

Metabolic Flux Analysis: Differentiating between drug clearance and tissue accumulation.

-

CYP3A4 Activity Monitoring: As Nimodipine is a sensitive substrate for CYP3A4, the metabolite-to-parent ratio serves as a biomarker for hepatic and potentially cerebrovascular metabolic activity.

-

Safety Pharmacology: Confirming the lack of off-target effects in high-dose CNS delivery (e.g., intraventricular formulations).

This guide details the experimental frameworks for LC-MS/MS quantification in neural matrices and functional exclusion assays to validate metabolic inactivity.

Experimental Workflow: Biological Logic

The following diagram illustrates the metabolic trajectory and the decision-making logic for experimental design.

Figure 1: Metabolic pathway and associated experimental workflows. Nimodipine undergoes oxidative dehydrogenation to form the pyridine analog, necessitating distinct analytical and functional assays.

Protocol A: High-Sensitivity LC-MS/MS Quantitation in Neural Tissue

Quantifying Dehydro nimodipine in Cerebrospinal Fluid (CSF) or brain homogenate requires high specificity to distinguish it from the parent drug, as they differ by only 2 Daltons (2H).

Method Principles[1]

-

Differentiation: The transition from Dihydropyridine to Pyridine reduces the molecular weight by ~2 Da.

-

Ionization: Electrospray Ionization (ESI) in Positive mode.[3]

-

Internal Standard (IS): Nimodipine-d7 or Nitrendipine (structural analog).

Sample Preparation (Brain Homogenate/CSF)

Objective: Maximize recovery while removing lipids that suppress ionization.

-

Homogenization:

-

Weigh 100 mg of brain tissue (cortex/hippocampus).

-

Add 400 µL of ice-cold Phosphate Buffered Saline (PBS).

-

Homogenize using a bead beater (2 cycles, 30s, 4°C).

-

-

Extraction (Liquid-Liquid Extraction - LLE):

-

Aliquot 100 µL of homogenate or CSF into a glass tube.

-

Add 10 µL of Internal Standard (100 ng/mL).

-

Add 500 µL of extraction solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Note: MTBE provides a cleaner supernatant for lipid-rich brain tissue.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Reconstitution:

-

Transfer the organic (upper) layer to a fresh vial.

-

Evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:H2O + 0.1% Formic Acid).

-

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | High resolution for structural analogs. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Buffer ensures stable protonation [M+H]+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B to 95% B over 3.0 min | Rapid separation of parent and metabolite. |

MRM Transitions (Mass Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nimodipine | 419.2 [M+H]+ | 343.1 | 15 - 20 |

| Dehydro Nimodipine | 417.2 [M+H]+ | 341.1* | 18 - 25 |

| IS (Nitrendipine) | 361.1 [M+H]+ | 315.1 | 15 |

*Note: The product ion 341.1 corresponds to the loss of the ester side chain, analogous to the 343.1 fragment of the parent. Optimization of Collision Energy (CE) is required for each specific instrument.

Protocol B: Functional Activity Exclusion (Safety Pharmacology)

To validate that clinical effects are driven by Nimodipine and not its metabolite, one must demonstrate the "inactivity" of Dehydro nimodipine on L-type Calcium Channels (Cav1.2).

Rationale

Dihydropyridines bind to the inactivated state of the calcium channel. The aromatization of the DHP ring (forming the pyridine) typically abolishes this binding affinity. This assay provides the quantitative IC50 data to support this claim.

Assay Setup: FLIPR Calcium Flux

Cell Line: CHO or HEK293 cells stably expressing human Cav1.2 (CACNA1C) and the β/α2δ subunits.

Step-by-Step Protocol:

-

Seeding: Plate cells in 384-well black-wall/clear-bottom poly-D-lysine coated plates (10,000 cells/well). Incubate overnight.

-

Dye Loading:

-

Remove media.

-

Add Calcium 6 (Molecular Devices) or Fluo-4 AM dye in HBSS buffer.

-

Incubate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Test Arm: Dehydro nimodipine (Concentration range: 1 nM to 100 µM).

-

Control Arm: Nimodipine (Concentration range: 0.1 nM to 10 µM).

-

Vehicle: 0.1% DMSO.

-

-

Agonist Stimulation:

-

Basal fluorescence is recorded for 10 seconds.

-

Inject KCl (Depolarization buffer, final conc. 30 mM) to open voltage-gated channels.

-

-

Data Acquisition: Measure Fluorescence (RFU) max - RFU min.

Data Analysis & Interpretation

Calculate % Inhibition relative to Vehicle (0% inhibition) and a full-block control (e.g., 10 µM Nifedipine).

Expected Results:

-

Nimodipine: IC50 ≈ 1–10 nM (Potent block).

-

Dehydro Nimodipine: IC50 > 10,000 nM (Inactive).

-

Self-Validation: If Dehydro nimodipine shows inhibition < 1 µM, check for contamination with the parent compound using the LC-MS method from Protocol A.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacological differences critical for experimental design.

| Feature | Nimodipine (Parent) | Dehydro Nimodipine (Metabolite) | Experimental Implication |

| Structure | 1,4-Dihydropyridine | Pyridine (Aromatic) | Dehydro is planar; Parent is puckered. |

| Molecular Mass | 418.44 | 416.42 | Requires high-res MS or specific MRM. |

| Lipophilicity (LogP) | High (~3.4) | Moderate-High | Both cross BBB; Dehydro may clear faster. |

| Target | L-Type Ca2+ Channel | None (Inactive) | Dehydro is a negative control in physiology. |

| UV Absorbance | λmax ~238, 350 nm | λmax ~270 nm | UV spectra differ; useful for HPLC-UV checks. |

Visualizing the Analytical Logic

Figure 2: Analytical decision tree for simultaneous quantification. The separation of pathways at the MRM stage allows for precise calculation of the metabolic ratio.

References

-

Nimodipine Pharmacokinetics & Metabolism

- Source: National Institutes of Health (NIH) / PubMed

- Title: Overview on pharmacokinetics of nimodipine in healthy volunteers and in p

-

URL:[Link] (Search Term: Nimodipine pharmacokinetics SAH)

-

LC-MS/MS Method Validation

- Source: Journal of Chrom

- Title: Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of p

-

URL:[Link]

-

Calcium Channel Pharmacology

- Source: Frontiers in Pharmacology

- Title: Discovery and Development of Calcium Channel Blockers.

-

URL:[Link]

-

Chemical Structure & Properties

- Source: PubChem (NIH)

- Title: Dehydro nimodipine (Compound Summary).

-

URL:[Link]

Sources

Application Note: A Comprehensive Guide to Measuring the Stability of Dehydro nimodipine

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1] Dehydro nimodipine, the primary oxidative degradation product of the calcium channel blocker nimodipine, is a critical molecule to monitor in stability studies of the parent drug.[2][3] Nimodipine is susceptible to degradation, particularly through the aromatization of its dihydropyridine ring to form Dehydro nimodipine, a process that can be accelerated by factors such as light, heat, and pH.[2][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the techniques and protocols for accurately measuring the stability of Dehydro nimodipine. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[6][7][8]

Understanding the Chemistry of Dehydro nimodipine and its Formation

Dehydro nimodipine, with the IUPAC name 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, is formed from the oxidation of nimodipine.[9] This transformation involves the removal of two hydrogen atoms from the 1,4-dihydropyridine ring of nimodipine, resulting in a more stable aromatic pyridine ring.

Key Chemical Properties of Nimodipine:

| Property | Value |

| Molecular Formula | C21H26N2O7 |

| Molecular Weight | 418.44 g/mol [10] |

| Melting Point | ~125°C[10] |

| Solubility | Soluble in ethanol and acetone, insoluble in water[11] |

| Light Sensitivity | Sensitive to light, with degradation half-lives of 56 hours in daylight and 16 hours under UV light for a 50 ng/mL solution[12] |

The primary degradation pathway of nimodipine is its oxidation to Dehydro nimodipine, which is often prompted by photolytic, acidic, and alkaline conditions.[4][5][13][14] Understanding this conversion is fundamental to developing a robust stability-indicating analytical method.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, is a critical component of stability assessment.[3][15] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][15] The goal is to achieve a target degradation of 5-20% of the active ingredient.[3]

Protocol for Forced Degradation of Nimodipine

This protocol is designed to induce the formation of Dehydro nimodipine and other potential degradation products.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of nimodipine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Expose the solid drug substance to 70°C in a calibrated oven for 48 hours.

-

-

Photolytic Degradation:

-

Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

-

3. Sample Analysis:

-

After exposure, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is the cornerstone of accurate stability measurement. This method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.

Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][14] |

| Mobile Phase | A mixture of acetonitrile, methanol, and water in varying ratios (e.g., 55:11:34, v/v/v)[5][14] or methanol and water (pH 3.5) at 80:20, v/v[17] |

| Flow Rate | 0.5 - 1.0 mL/min[5][14][17] |

| Detection Wavelength | 235 nm or 237 nm[5][14] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like nimodipine, with a focus on quantifying Dehydro nimodipine.

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Degradation Pathway of Nimodipine

The primary degradation pathway of nimodipine involves the oxidation of the dihydropyridine ring to a pyridine ring, forming Dehydro nimodipine.

Caption: Primary Degradation Pathway of Nimodipine.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation studies, formal stability studies are conducted under controlled storage conditions as prescribed by ICH Q1A(R2) guidelines.[6][8]

Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months[7] |

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months[8]

Data Interpretation and Reporting

The stability data should be systematically evaluated. This includes:

-

Assay of Nimodipine: A decrease in the concentration of nimodipine over time indicates degradation.

-

Quantification of Dehydro nimodipine: An increase in the concentration of Dehydro nimodipine should be monitored.

-

Mass Balance: The sum of the assay of nimodipine and the percentage of all degradation products should ideally be close to 100%. A significant deviation may suggest the formation of non-chromophoric degradation products or loss of volatile products.

Conclusion